molecular formula C20H21N3O3S B2517507 N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 460996-72-9

N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2517507
CAS RN: 460996-72-9
M. Wt: 383.47
InChI Key: DDMJGFNRBUIGCF-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The structure of thiazole derivatives typically includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of chloroacetamide compounds with mercapto derivatives. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides includes reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives to yield the final compounds . The structural elucidation of these compounds is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and LC-MS/MS, along with elemental analyses .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution of the molecule. For example, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles with the phenyl and thiazole rings, affecting the molecule's three-dimensional conformation . These structural features are crucial as they can influence the compound's ability to interact with biological targets and thus its biological activity.

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions, primarily due to the reactive sites present on the thiazole ring and the acetamide group. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are essential for the compound's ability to form stable crystal structures and interact with biological molecules . The acetamide group can also form hydrogen bonds, contributing to the compound's solubility and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the thiazole ring and the acetamide group. These properties are critical for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the compound's stability and its ability to form crystals with specific space groups .

Scientific Research Applications

Anticancer Properties

A significant aspect of research on N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives focuses on their potential as anticancer agents. For example, Evren et al. (2019) synthesized related compounds and evaluated their anticancer activity against human lung adenocarcinoma cells, finding some derivatives to exhibit high selectivity and induce apoptosis, though not as potently as cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Duran and Demirayak (2012) investigated the anticancer activities of certain acetamide derivatives against various human tumor cell lines, noting considerable activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial and Antifungal Effects

Research has also explored the antimicrobial and antifungal potentials of related imidazole derivatives. For instance, Ramalingam et al. (2019) synthesized acetamide derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, with some compounds showing significant activity against Candida strains (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).

Anticonvulsant Activity

Some studies have identified anticonvulsant properties in these compounds. Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, identifying compounds with effective anticonvulsant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecular Structure and pKa Determination

Some research has focused on the molecular structure and properties of these compounds. Sethusankar et al. (2002) studied the crystalline structure of a related compound, providing insights into its molecular geometry (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002). Duran and Canbaz (2013) determined the acidity constants (pKa) of certain acetamide derivatives, contributing to the understanding of their chemical behavior (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-17(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-16-10-9-15(25-2)11-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMJGFNRBUIGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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